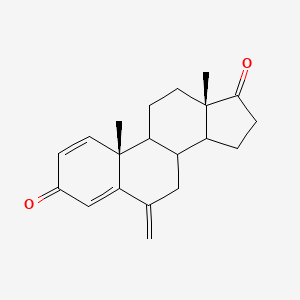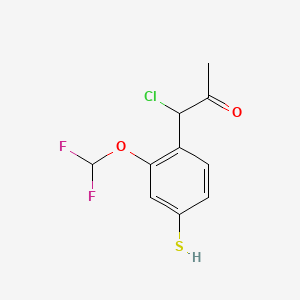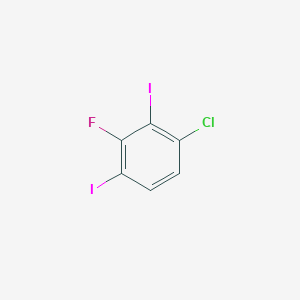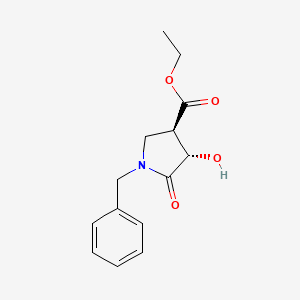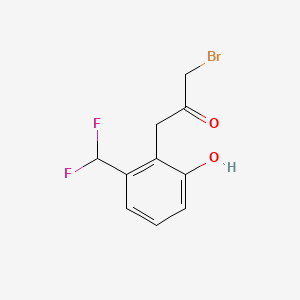
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyphenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in solvents like dichloromethane or acetone at low temperatures.
Reduction: Performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces the corresponding ketone or aldehyde.
Reduction: Results in the formation of alcohols.
科学研究应用
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a difluoromethyl group and a hydroxyl group on the propanol backbone.
Uniqueness
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group, which can impart distinct chemical and biological properties
属性
分子式 |
C10H9BrF2O2 |
|---|---|
分子量 |
279.08 g/mol |
IUPAC 名称 |
1-bromo-3-[2-(difluoromethyl)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-6(14)4-8-7(10(12)13)2-1-3-9(8)15/h1-3,10,15H,4-5H2 |
InChI 键 |
CKXHQTFOGALKGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)CC(=O)CBr)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


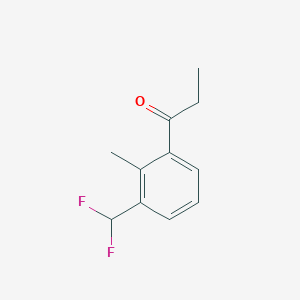
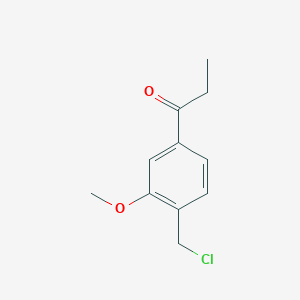
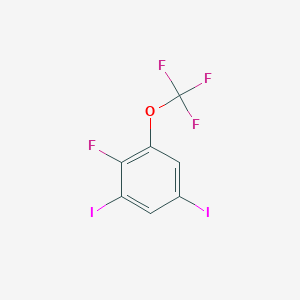

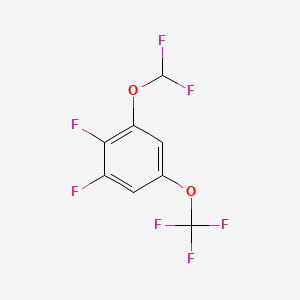
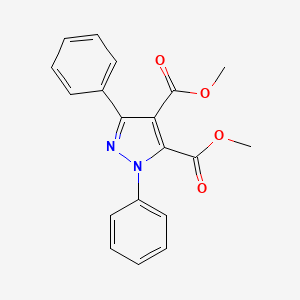
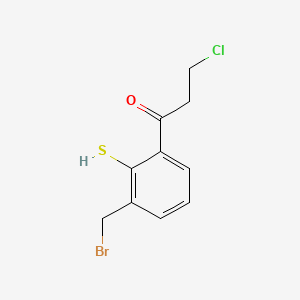
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)

